molecular formula C6H4BrNO3 B1343913 6-Bromo-3-hydroxypicolinic acid CAS No. 321596-58-1

6-Bromo-3-hydroxypicolinic acid

Cat. No. B1343913
Key on ui cas rn: 321596-58-1
M. Wt: 218 g/mol
InChI Key: FSFPFQLFCVKWTG-UHFFFAOYSA-N
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Patent
US08114893B2

Procedure details

Methyl 6-bromo-3-hydroxypicolinate (26B) (464 mg, 2 mmol) in MeOH (0.5 mL) was added to a solution of LiOH (200 mg in 2 mL water). The reaction mixture was stirred at rt for 2 h. The product precipitated out of solution and was filtered, washed with water, and dried under reduced pressure to provide the desired product 6-bromo-3-hydroxypicolinic acid (55A). 1H NMR (300 MHz, CDCl3): 7.6 (1H, d), 7.32 (1H, d).
Quantity
464 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[C:5]([OH:12])=[CH:4][CH:3]=1.[Li+].[OH-]>CO>[Br:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[C:5]([OH:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
464 mg
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C(=O)OC)O
Name
Quantity
2 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product precipitated out of solution
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)C(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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